4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c23-16-22(18-4-2-1-3-5-18)9-11-25(12-10-22)21(26)17-6-7-20(24-14-17)27-19-8-13-28-15-19/h1-7,14,19H,8-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTJXGFSITZZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thiolan-3-yloxy group: This can be achieved by reacting a suitable thiol with an epoxide under basic conditions.
Synthesis of the pyridine-3-carbonyl group: This step involves the acylation of a pyridine derivative with an appropriate acyl chloride.
Formation of the piperidine ring: This can be done through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the phenyl group: This step typically involves a Friedel-Crafts alkylation reaction.
Formation of the carbonitrile group: This can be achieved by reacting a suitable nitrile with a halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the pyridine-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving its molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The thiolan-3-yloxy group may interact with thiol-containing enzymes, while the pyridine-3-carbonyl group may interact with nucleophilic sites in proteins. The piperidine ring and phenyl group may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The compound’s structural uniqueness lies in its combination of a piperidine-carbonitrile scaffold, a pyridine-carbonyl linkage, and a thiolan-3-yloxy substituent. Below is a comparative analysis with analogous compounds from the evidence:
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Piperidine vs. Piperazine Rings : The target compound uses a piperidine ring, while analogs like 2-(4-methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () employ a piperazine ring. Piperazine derivatives often exhibit enhanced solubility due to nitrogen-rich structures but may show reduced metabolic stability compared to piperidine-based compounds.
Heterocyclic Modifications: The thiolan-3-yloxy group in the target compound distinguishes it from analogs with thiophenyl (e.g., ) or trifluoromethylpyridine groups (e.g., ).
Carbonitrile Positioning: The 4-carbonitrile group on the piperidine ring is conserved in the target compound and 1-(4-(4-morpholinopiperidin-1-yl)-6-(pyridine-3-yl)pyrimidin-2-yl)piperidine-4-carbonitrile (), suggesting shared utility as hydrogen-bond acceptors in drug-receptor interactions.
Pharmacological and Physicochemical Implications
- Solubility and Bioavailability : The carbonitrile group and thiolan-3-yloxy substituent may enhance aqueous solubility compared to purely aromatic analogs (e.g., ). However, the piperidine ring’s lower basicity compared to piperazine (pKa ~7.5 vs. ~9.5) could reduce cationic character at physiological pH, affecting membrane permeability .
- Metabolic Stability : Thiolan-3-yloxy’s saturated structure may confer resistance to oxidative metabolism compared to thiophenyl or pyridine-trifluoromethyl groups, which are prone to cytochrome P450-mediated oxidation .
Q & A
Q. What are the recommended synthetic routes for 4-phenyl-1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile, and how is reaction purity optimized?
The synthesis typically involves a multi-step approach:
- Step 1: Bromination of precursor pyridine derivatives (e.g., using Br₂/AcOH) to introduce reactive sites for nucleophilic substitution .
- Step 2: Nucleophilic substitution with thiolan-3-ol to form the thiolan-3-yloxy moiety, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Step 3: Coupling the pyridine intermediate with a piperidine-4-carbonitrile scaffold via carbodiimide-mediated amide bond formation .
Purity Optimization: - Use High-Performance Liquid Chromatography (HPLC) to monitor reaction progress.
- Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) .
- Validate final compound purity (>95%) using ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with key signals for the piperidine ring (δ ~3.1–4.3 ppm) and pyridine carbonyl (δ ~165–170 ppm) .
- X-Ray Crystallography: Resolves 3D conformation, particularly the spatial orientation of the thiolan ring and piperidine-carbonitrile group .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) functional groups .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .
- Emergency Measures:
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Orthogonal Assays: Validate binding affinity using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to cross-check results from enzymatic assays .
- Structural Analysis: Perform X-ray crystallography or cryo-EM to identify binding modes and rule out assay-specific artifacts .
- Data Normalization: Account for batch-to-batch variability by including internal controls (e.g., reference inhibitors) in all experiments .
Q. What strategies enhance selectivity towards kinase targets while minimizing off-target effects?
- Structure-Activity Relationship (SAR) Studies:
- Modify substituents on the pyridine ring (e.g., introducing electron-withdrawing groups like -CF₃) to improve target binding .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
Q. How can computational methods guide the optimization of metabolic stability?
- In Silico ADMET Prediction: Tools like SwissADME predict metabolic hotspots (e.g., oxidation of thiolan rings) .
- Metabolite Identification: Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS .
- Structural Refinement: Introduce steric hindrance (e.g., methyl groups) near labile sites to block cytochrome P450-mediated degradation .
Q. What experimental designs are recommended for analyzing the compound’s mechanism of action (MoA)?
- Kinetic Studies: Determine inhibition constants (Kᵢ) using steady-state enzyme kinetics under varying ATP concentrations .
- Cellular Pathway Analysis:
- Perform RNA-seq or phosphoproteomics to map downstream signaling effects .
- Use CRISPR-Cas9 knockout models to confirm target dependency .
- In Vivo Validation: Assess efficacy in xenograft models with pharmacokinetic (PK) monitoring of plasma/tissue concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
